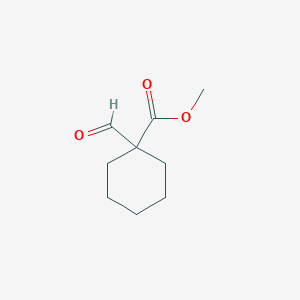

Methyl 1-formylcyclohexane-1-carboxylate

Description

Historical Context and Discovery

The documentation of methyl 1-formylcyclohexane-1-carboxylate in chemical databases traces back to the early 2000s, with its first appearance in PubChem occurring on October 26, 2006. This timeline reflects the compound's emergence during a period of intensive research into cyclohexane derivatives and their applications in synthetic organic chemistry. The Chemical Abstracts Service assigned the compound its definitive identifier 84393-05-5, establishing its formal recognition within the global chemical literature.

The compound's discovery and characterization coincided with advancing interest in bifunctional cyclohexane derivatives during the early 21st century. Patent literature from this era demonstrates increased focus on cyclopropane and cyclohexane carboxylic acid derivatives, as evidenced by Chinese patent CN104447293A from 2014, which describes methods for preparing related cyclic carboxylic acid compounds. This patent activity suggests that the synthetic pathways to this compound were being developed and refined during this period, contributing to its eventual commercial availability.

The systematic nomenclature development for this compound reflects the evolution of chemical naming conventions, with multiple synonyms documented including cyclohexanecarboxylic acid, 1-formyl-, methyl ester, and methyl 1-formylcyclohexanecarboxylate. These naming variations indicate the compound's integration into different chemical classification systems and databases as the field of organic chemistry standardized its nomenclature practices.

Significance in Organic Chemistry

This compound occupies a crucial position in organic synthesis due to its dual functionality, combining aldehyde and ester reactive sites within a single molecular framework. The compound serves as an essential intermediate in the production of various pharmaceuticals and fine chemicals, with its functional groups providing versatile building blocks for complex molecule synthesis. The presence of both formyl and carboxylate functionalities enables diverse chemical transformations, including nucleophilic additions, condensation reactions, and cyclization processes.

The structural significance of this compound extends to its role in understanding cyclohexane ring conformational dynamics. The quaternary carbon center bearing both the formyl and carboxylate groups creates unique steric interactions that influence the overall molecular geometry and reactivity patterns. Research has demonstrated that such substitution patterns can significantly affect the preferred conformational states of cyclohexane rings, providing valuable insights for molecular design and prediction of reaction outcomes.

In synthetic chemistry applications, this compound demonstrates particular value as a precursor for studying chemical reactions and developing new synthetic methodologies. The compound's ability to undergo various transformations, including oxidation, reduction, and substitution reactions, makes it an excellent model system for investigating reaction mechanisms and optimizing synthetic protocols. Its use in fragrance and flavoring agent preparation additionally highlights its commercial significance beyond purely synthetic applications.

Research Evolution Timeline

The research evolution of this compound can be traced through several distinct phases, beginning with its initial characterization and extending to contemporary applications in advanced synthetic chemistry. The compound's entry into the PubChem database in 2006 marked the beginning of systematic documentation of its properties and potential applications. This initial phase focused primarily on structural characterization and basic property determination.

The period between 2007 and 2014 witnessed significant development in related cyclohexane chemistry, as evidenced by patent literature describing synthetic methodologies for cyclic carboxylic acid derivatives. During this timeframe, researchers developed improved synthetic routes and explored the compound's potential applications in pharmaceutical intermediate synthesis. The patent CN104447293A from 2014 specifically addresses preparation methods for cyclic carboxylic acids, indicating active research into optimizing synthetic approaches for compounds similar to this compound.

Recent developments, particularly those documented through 2025, demonstrate the compound's continued relevance in contemporary research. Modern applications have expanded to include its use in developing new synthetic methodologies and as a model compound for understanding cyclohexane ring dynamics. The most recent PubChem modifications in May 2025 suggest ongoing research interest and potential new applications being discovered for this versatile synthetic intermediate.

The following table summarizes key milestones in the research evolution of this compound:

| Year | Milestone | Significance |

|---|---|---|

| 2006 | Initial PubChem entry | First systematic documentation and database inclusion |

| 2014 | Related patent activity | Development of synthetic methodologies for cyclic carboxylic acids |

| 2017 | Commercial availability expansion | Increased accessibility for research applications |

| 2025 | Recent database updates | Continued research interest and property refinement |

Contemporary research continues to explore the compound's potential in advanced synthetic applications, with particular emphasis on its role as a versatile building block for complex molecular architectures. The evolution from basic characterization to sophisticated synthetic applications demonstrates the compound's enduring value in organic chemistry research and development.

Properties

IUPAC Name |

methyl 1-formylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-8(11)9(7-10)5-3-2-4-6-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTJOSITANDHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446355 | |

| Record name | 1-FORMYL-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84393-05-5 | |

| Record name | Cyclohexanecarboxylic acid, 1-formyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84393-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-FORMYL-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Cyclohexanone Derivatives

A common route begins with methylation of cyclohexanone carboxylic acid derivatives to form methyl cyclohexanecarboxylates. One well-documented method involves:

- Reacting cyclohexanone with dimethyl carbonate in the presence of sodium hydride as a base.

- The reaction is conducted in anhydrous tetrahydrofuran under reflux.

- After completion, acidic hydrolysis and extraction yield methyl 2-oxocyclohexanecarboxylate, a close analog precursor to methyl 1-formylcyclohexane-1-carboxylate.

This method offers good yields (79-87%) and high purity of the ester intermediate.

Formylation via Base-Mediated Reactions

Selective formylation at the 1-position can be achieved by base-mediated reactions:

- Using strong bases such as sodium hydride or potassium hydride to generate enolates from methyl cyclohexanecarboxylates.

- Subsequent reaction with formylating agents (e.g., formaldehyde derivatives or formyl equivalents) introduces the formyl group.

- The reaction is typically carried out under inert atmosphere (nitrogen or argon) to prevent side reactions.

- Temperature control is crucial to avoid ring opening or overreaction.

This approach is supported by literature describing the formation of methyl 2-oxocyclohexanecarboxylate derivatives and their further transformations.

Cyclization and Functional Group Transformations

In some advanced syntheses, cyclization precursors are prepared by Diels-Alder or related cycloaddition reactions, followed by oxidation and functional group interconversions to achieve the formylated ester:

- For example, methyl 1-(2-nitrophenyl)-4-oxo-2-cyclohexene-1-carboxylate can be synthesized via cycloaddition and then converted to the desired formyl ester by acid catalysis and reductive cyclization.

- Purification is typically done by flash chromatography to isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-formylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Biological Applications

Methyl 1-formylcyclohexane-1-carboxylate has shown promise in various biological applications:

- Peptide Synthesis : It serves as an organic buffer in peptide synthesis, enhancing the yield and efficiency of reactions. Its high yield in peptide coupling reactions makes it a valuable reagent in biochemistry .

- Pharmaceutical Intermediates : Compounds containing cyclohexane structures are often explored for their biological activities, including anti-inflammatory and anticancer properties. This compound can act as an intermediate in the synthesis of biologically active molecules .

Material Science Applications

In material science, this compound is being explored for its potential use in:

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific properties. Its structural features allow for modifications that can enhance the mechanical and thermal properties of the resulting materials .

Case Study 1: Peptide Synthesis Enhancement

A study demonstrated that using this compound as a coupling agent significantly improved the yield of peptide synthesis reactions. The compound facilitated smoother reaction conditions and reduced side reactions, making it a preferred choice among researchers .

Case Study 2: Anticancer Activity Investigation

Research has indicated that derivatives of this compound exhibit promising anticancer activities. In vitro studies showed that these compounds could inhibit cancer cell proliferation, suggesting their potential as therapeutic agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of methyl 1-formylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional characteristics are compared below with related esters and cyclohexane derivatives.

Table 1: Physical and Chemical Properties

Key Differences

Reactivity: The formyl group in this compound enhances its electrophilicity, enabling nucleophilic additions (e.g., condensation reactions) that are absent in non-carbonyl analogs like Methyl cyclohexane-carboxylate . Bromophenyl-substituted derivatives (e.g., Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate) exhibit reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the formyl-containing compound .

In contrast, Methyl 1-cyclohexene-1-carboxylate is typically prepared via esterification of cyclohexene-carboxylic acid or Diels-Alder reactions .

Applications: The formyl group allows derivatization into Schiff bases or heterocycles, making the compound valuable in medicinal chemistry. For example, Ethyl 1-formamido-4-oxocyclohexane-carboxylate derivatives (similar to the target compound) are used in peptide mimetics . Non-formylated esters (e.g., Methyl cyclohexane-carboxylate) are primarily solvents or plasticizers due to their lower reactivity .

Safety :

- While safety data for this compound are unavailable, analogous esters (e.g., Methyl 1-cyclohexene-1-carboxylate) require precautions against inhalation and skin contact, with first-aid measures including rinsing and medical consultation . The formyl group may introduce additional irritancy risks.

Research Findings

- Reactivity Studies : Ethyl 1-formamido-4-oxocyclohexane-carboxylate derivatives undergo stereoselective cyclization, highlighting the influence of substituents on reaction pathways .

- Thermal Stability : Methyl esters of cyclohexane derivatives (e.g., Methyl 1-cyclohexene-1-carboxylate) decompose above 200°C, suggesting similar stability limits for the formylated analog .

Biological Activity

Methyl 1-formylcyclohexane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring structure with a formyl group and a carboxylate ester. Its molecular formula is with a molecular weight of approximately 158.19 g/mol. The compound's structure is pivotal in determining its biological interactions and mechanisms of action.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : Some derivatives of cyclohexane carboxylic acids have shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Neuroprotective Properties : There is emerging evidence that compounds with similar structures can influence mitochondrial function, which is crucial for neuroprotection.

Antimicrobial Activity

A study published in Journal of Natural Products investigated the antimicrobial efficacy of various cyclohexane derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, indicating potential as a lead compound for antibiotic development .

Anti-inflammatory Mechanisms

Research conducted by Amrollahi et al. (2020) highlighted the anti-inflammatory properties of cyclohexane derivatives. The study utilized in vitro models to assess the modulation of pro-inflammatory cytokines. This compound was found to reduce levels of TNF-alpha and IL-6, suggesting its potential utility in treating chronic inflammatory conditions .

Neuroprotective Effects

In a recent study focusing on mitochondrial dynamics, this compound was evaluated for its ability to promote mitochondrial fusion in neuronal cells. The compound exhibited significant activity at low concentrations (EC50 ~5 nM), indicating its potential role as a neuroprotective agent .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are available for Methyl 1-formylcyclohexane-1-carboxylate, and how are reaction conditions optimized?

- Answer : The compound can be synthesized via esterification of 1-formylcyclohexane-1-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄). Critical parameters include temperature control (50–70°C), solvent selection (e.g., anhydrous dichloromethane), and catalyst loading. Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or distillation. Yield optimization requires monitoring via TLC/HPLC .

Q. How is the structure of this compound confirmed experimentally?

- Answer :

- NMR Spectroscopy : ¹H NMR (δ ~8.1 ppm for formyl proton; δ ~3.7 ppm for methoxy group) and ¹³C NMR (δ ~200 ppm for carbonyl groups) resolve substituents.

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~2820 cm⁻¹ (formyl C-H stretch).

- Mass Spectrometry : Molecular ion peak at m/z 170.21 (C₉H₁₄O₃) confirms molecular weight .

- X-Ray Crystallography : For crystalline derivatives, bond angles and stereochemistry are validated .

Advanced Research Questions

Q. How can computational methods resolve stereochemical ambiguities in derivatives of this compound?

- Answer : Density Functional Theory (DFT) calculations predict optimized geometries and transition states. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, while Molecular Dynamics (MD) simulations evaluate conformational stability in solvents. These methods complement experimental data, particularly for diastereoselective pathways .

Q. What strategies improve diastereoselectivity in the synthesis of this compound derivatives?

- Answer :

- Catalyst Design : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) enhance enantiomeric excess.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring specific stereoisomers.

- Temperature Gradients : Lower temperatures (−20°C to 0°C) reduce kinetic competition, improving selectivity .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

- Answer : The compound’s formyl and ester groups enable hydrogen bonding and hydrophobic interactions with enzymes (e.g., cyclooxygenase). Assays include:

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values).

- Fluorescence Polarization : Measures competitive displacement of labeled ligands.

- Cell-Based Assays : Luciferase reporters or cytotoxicity screens (IC₅₀ determination) .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in spectroscopic data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.